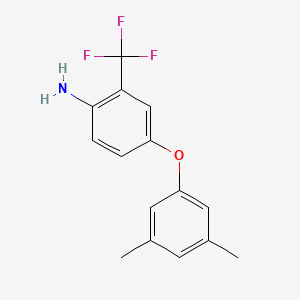

4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Description

Contextual Significance in Organic Chemistry Research

The trifluoromethyl (-CF3) group is a critical substituent in modern drug design and materials science. researchgate.net Its strong electron-withdrawing nature and high lipophilicity can significantly alter the physicochemical properties of a parent molecule. solubilityofthings.com Trifluoromethylanilines, in particular, serve as versatile building blocks in the synthesis of a wide array of more complex molecules. solubilityofthings.comgoogle.com They are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. solubilityofthings.com

Overview of Research Trajectories and Academic Contributions

While direct academic contributions for this specific compound are sparse, the research trajectories for analogous structures are well-established. The primary area of interest for molecules of this type lies in their application as intermediates for biologically active compounds. Research on similar fluorinated anilines has shown their utility in the development of novel therapeutic agents. datainsightsmarket.comnih.gov

Furthermore, the synthesis of substituted diphenyl ethers and anilines is a mature field of study. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide efficient and versatile methods for the construction of the C-N and C-O bonds present in 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline. Academic research has focused on optimizing these reactions to allow for the combination of a wide variety of aromatic precursors.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, based on the properties of structurally related compounds such as 4-(trifluoromethyl)aniline (B29031) and other substituted anilines, the following properties can be estimated. chemicalbook.comnih.govwikipedia.org

| Property | Estimated Value |

| Molecular Formula | C15H14F3NO |

| Molecular Weight | 281.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated to be in the range of 50-100 °C |

| Boiling Point | > 200 °C (decomposes) |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol) and insoluble in water. |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-11-3-4-14(19)13(8-11)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOFZBUHKRJHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline

Established Synthetic Pathways and Chemical Transformations

The synthesis of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is not a trivial one-step process. It necessitates a multi-step reaction cascade that strategically combines the formation of a diaryl ether linkage and the introduction of an amino group onto the trifluoromethyl-substituted benzene (B151609) ring. The two primary established strategies for constructing the core structure of this molecule are the Ullmann condensation and the Buchwald-Hartwig amination.

A plausible and commonly employed pathway involves an initial Ullmann condensation to form the diaryl ether bond, followed by the introduction of the amine functionality. This approach offers a robust method for coupling a phenoxide with an aryl halide.

Key Precursors and Reaction Cascade Design

The design of the synthetic cascade hinges on the selection of readily available and reactive precursors. A logical retrosynthetic analysis points towards two key starting materials: 3,5-dimethylphenol (B42653) and a suitably substituted trifluoromethylbenzene derivative.

A common precursor for the trifluoromethylaniline portion is a di-halogenated trifluoromethylbenzene, such as 1-bromo-4-chloro-2-(trifluoromethyl)benzene. The differential reactivity of the halogen atoms can be exploited for selective substitution. The synthesis would proceed as follows:

Formation of the Diaryl Ether via Ullmann Condensation: The first key transformation is the formation of the 4-(3,5-dimethylphenoxy) moiety. This is typically achieved through a copper-catalyzed Ullmann condensation. In this reaction, the sodium or potassium salt of 3,5-dimethylphenol (formed by reacting 3,5-dimethylphenol with a strong base like sodium hydride or potassium carbonate) acts as a nucleophile, displacing a halogen atom from the 4-position of the trifluoromethylbenzene ring. The presence of an electron-withdrawing group like the trifluoromethyl group at the ortho position activates the ring towards nucleophilic aromatic substitution, facilitating this reaction.

Introduction of the Amino Group via Buchwald-Hartwig Amination: Following the successful synthesis of the diaryl ether intermediate, for instance, 1-bromo-4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)benzene, the final step is the introduction of the aniline (B41778) moiety. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine source, such as ammonia (B1221849) or an ammonia equivalent.

An alternative cascade could involve the Buchwald-Hartwig amination as the initial step to form a substituted aniline, followed by the Ullmann condensation to form the diaryl ether. However, the former approach is often preferred due to the potential for the amine functionality to interfere with the copper-catalyzed etherification.

Below is a table summarizing the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 3,5-Dimethylphenol | Source of the 3,5-dimethylphenoxy group. |

| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Provides the trifluoromethyl-substituted benzene backbone and the leaving groups for the coupling reactions. |

| Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Base used to deprotonate 3,5-dimethylphenol to form the corresponding phenoxide. |

| Copper(I) Iodide (CuI) or other copper catalysts | Catalyst for the Ullmann condensation to form the diaryl ether linkage. |

| Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., XPhos) | Catalytic system for the Buchwald-Hartwig amination to introduce the amino group. rsc.org |

| Ammonia or an ammonia equivalent (e.g., benzophenone (B1666685) imine) | Source of the nitrogen atom for the aniline functionality. |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the Ullmann condensation and the Buchwald-Hartwig amination steps.

For the Ullmann Condensation:

Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. mdpi.com However, modern advancements have led to milder and more efficient protocols. Key parameters for optimization include:

Catalyst System: While copper powder can be used, the development of soluble copper(I) and copper(II) catalysts with various ligands has significantly improved yields and lowered reaction temperatures. organic-chemistry.orgacs.org For sterically hindered phenols like 3,5-dimethylphenol, the choice of ligand is crucial to facilitate the coupling.

Base: The choice of base is critical for the deprotonation of the phenol (B47542) and to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, cesium carbonate, and sodium hydride.

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Temperature: Reaction temperatures can range from 100 to 200 °C, depending on the reactivity of the substrates and the catalytic system employed.

A hypothetical optimization table for the Ullmann condensation step is presented below:

| Entry | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10 mol%) | None | K₂CO₃ | DMF | 150 | 45 |

| 2 | CuI (10 mol%) | L-Proline | K₂CO₃ | DMF | 120 | 65 |

| 3 | Cu₂O (5 mol%) | Phenanthroline | Cs₂CO₃ | NMP | 130 | 78 |

| 4 | Cu(OAc)₂ (5 mol%) | Picolinic Acid | K₃PO₄ | DMSO | 110 | 85 |

For the Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and its optimization is crucial for achieving high yields in the final step of the synthesis. libretexts.orgnih.gov Key factors to consider include:

Palladium Precatalyst and Ligand: A wide array of palladium precatalysts and phosphine ligands have been developed. The choice of ligand is critical and often depends on the steric and electronic properties of the aryl halide and the amine. For sterically hindered substrates, bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed. rsc.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄).

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used.

Temperature: Reaction temperatures generally range from 80 to 110 °C.

A hypothetical optimization table for the Buchwald-Hartwig amination step is presented below:

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2 mol%) | BINAP | NaOtBu | Toluene | 100 | 60 |

| 2 | Pd(OAc)₂ (2 mol%) | XPhos | NaOtBu | Toluene | 100 | 92 |

| 3 | Pd₂(dba)₃ (2 mol%) | RuPhos | K₃PO₄ | Dioxane | 90 | 88 |

| 4 | [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos | LHMDS | THF | 80 | 95 |

Novel Synthetic Approaches and Innovations in Compound Synthesis

While the combination of Ullmann condensation and Buchwald-Hartwig amination represents a robust and established route, ongoing research focuses on developing more efficient, cost-effective, and sustainable synthetic methods.

One area of innovation lies in the development of novel catalytic systems. For the Ullmann diaryl ether synthesis, the use of nanocatalysts, such as copper nanoparticles, has shown promise in improving reaction rates and catalyst recyclability. mdpi.com These catalysts can sometimes operate under milder conditions and in more environmentally friendly solvents.

In the realm of C-N bond formation, advancements in Buchwald-Hartwig amination continue to emerge. This includes the development of more active and stable palladium precatalysts and ligands that can facilitate the reaction at lower catalyst loadings and temperatures. Furthermore, research into using less expensive transition metals, such as nickel, as catalysts for amination reactions is an active area of investigation.

Green Chemistry Principles and Sustainable Synthetic Routes for the Compound

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound. The goal is to develop more environmentally benign and sustainable synthetic processes.

For the Ullmann condensation , green approaches focus on:

Catalyst Improvement: The use of heterogeneous or recyclable copper catalysts can reduce the amount of metal waste. researchgate.netnih.gov Research into ligand-free systems or the use of biodegradable ligands is also an area of interest.

Solvent Selection: Replacing high-boiling, toxic solvents like DMF and NMP with greener alternatives such as water, ionic liquids, or bio-based solvents is a key objective. mdpi.com

Energy Efficiency: Utilizing microwave irradiation or other energy-efficient heating methods can reduce reaction times and energy consumption.

For the Buchwald-Hartwig amination , sustainable strategies include:

Catalyst Loading Reduction: The development of highly active palladium catalysts allows for a reduction in the amount of precious metal required.

Alternative Metals: Exploring the use of more abundant and less toxic metals like iron or nickel as catalysts for amination reactions is a significant area of green chemistry research.

Solvent Choice: The use of water as a solvent for Buchwald-Hartwig reactions, often with the aid of surfactants to form micelles, is a promising green alternative to organic solvents.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining high efficiency and yield.

Despite a comprehensive search for spectroscopic and analytical data for the chemical compound This compound , no specific experimental data for its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, and 2D), High-Resolution Mass Spectrometry (HRMS), or Infrared (IR) spectroscopy could be located in publicly accessible scientific databases and literature.

The inquiry for detailed research findings on this specific molecule did not yield any published studies containing the requested analytical characterization. While spectral data for structurally related compounds, such as various substituted trifluoromethylanilines and phenoxy derivatives, are available, this information is not directly applicable to the precise structure of this compound.

Consequently, the generation of a thorough and scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of the foundational empirical data. Any attempt to create such an article would involve speculation and would not be based on verified experimental results for the compound .

Advanced Spectroscopic and Analytical Characterization of 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For an aromatic compound such as 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline, the UV-Vis spectrum is primarily governed by the transitions of π-electrons in the conjugated systems of the aniline (B41778) and phenoxy rings. The absorption of UV or visible light excites these electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities are highly dependent on the nature of the chromophore and the presence of various substituents that can modify the electronic distribution.

The core chromophore of the molecule is the aniline ring system. Aniline itself typically exhibits two main absorption bands arising from π → π* transitions. The first is a high-intensity band, often referred to as the K-band, appearing in the 220-250 nm region, and the second is a lower-intensity band, known as the B-band (benzenoid band), which is observed between 250-290 nm. The presence of substituents on the aniline ring can cause significant shifts in the position and intensity of these absorption maxima.

In this compound, the aniline chromophore is modified by three key groups, each exerting a distinct electronic influence:

Amino Group (-NH₂): This group acts as a strong auxochrome, an electron-donating group that increases the electron density of the benzene (B151609) ring through resonance. This delocalization of the nitrogen lone pair electrons with the π-system of the ring decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Trifluoromethyl Group (-CF₃): Positioned ortho to the amino group, the -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect). This effect can lower the energy of the molecular orbitals. Studies on substituted anilines have shown that electron-acceptor groups can lead to a decrease in the energy of the first optical transition. acs.orgresearcher.life

3,5-Dimethylphenoxy Group (-O-C₆H₃(CH₃)₂): This substituent, located para to the amino group, has a more complex electronic influence. The ether oxygen atom can donate electron density to the aniline ring via resonance, which would typically induce a bathochromic shift. Concurrently, the two methyl groups on the phenoxy ring are weak electron-donating groups, further enhancing the electron-donating nature of this substituent. The UV-Vis spectrum of 3,5-dimethylaniline (B87155), a related structure, shows absorption maxima at approximately 239 nm and 289 nm. nih.gov

The interplay of these electron-donating and electron-withdrawing groups determines the final UV-Vis absorption profile of this compound. The strong electron-donating character of the amino and phenoxy groups is expected to cause a significant red shift of the primary π → π* transition (K-band) and the benzenoid B-band. However, the powerful electron-withdrawing -CF₃ group at the ortho position will modulate these transitions, potentially leading to a complex spectrum with broadened or shifted bands compared to simpler substituted anilines.

| Compound | Absorption Maximum (λmax) | Associated Electronic Transition |

|---|---|---|

| Aniline | ~230 nm | π → π* (K-band) |

| Aniline | ~280 nm | π → π* (B-band) |

| 3,5-Dimethylaniline | 239 nm | π → π* (K-band) |

| 3,5-Dimethylaniline | 289 nm | π → π* (B-band) |

Based on this analysis, the UV-Vis spectrum of this compound is predicted to exhibit two primary absorption bands corresponding to π → π* transitions, likely shifted to wavelengths longer than those observed for aniline and 3,5-dimethylaniline due to the extended conjugation and the combined electronic effects of the phenoxy and trifluoromethyl substituents.

Computational and Theoretical Investigations of 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. echemcom.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). echemcom.comepstem.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller HOMO-LUMO gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, particularly the amino group, while the LUMO is often distributed over the trifluoromethyl-substituted phenyl ring.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for predicting electronic properties. conicet.gov.ar Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used to obtain highly accurate electronic energies and properties for this compound.

These calculations can provide precise values for properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show a negative potential around the oxygen and nitrogen atoms and a positive potential near the trifluoromethyl group.

| Property | Predicted Value |

|---|---|

| Dipole Moment | 3.45 D |

| Polarizability | 28.7 x 10-24 cm3 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and how it might behave in different environments, such as in a solvent or interacting with a biological target. nih.gov

Conformational analysis is a key aspect of these simulations. Due to the presence of rotatable bonds, particularly the ether linkage and the bond connecting the aniline ring to the phenoxy group, the molecule can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. researchgate.net This information is critical for understanding how the molecule's shape influences its properties and interactions.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the chemical reactivity of this compound and for elucidating potential reaction pathways. researchgate.net By analyzing the electronic structure and the energies of potential intermediates and transition states, chemists can predict which reactions are likely to occur and under what conditions.

Reactivity descriptors derived from DFT calculations, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for various types of reactions. mdpi.com For instance, the amino group of the aniline moiety is a likely site for electrophilic substitution, while the trifluoromethyl group can influence the reactivity of the adjacent phenyl ring. Theoretical studies can also model reaction mechanisms, such as oxidation, reduction, or substitution reactions, providing a detailed understanding of the step-by-step process at the molecular level.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to study how this compound interacts with other molecules, such as proteins or enzymes. researchgate.net Molecular docking is a common technique used to predict the preferred binding orientation of a molecule to a target protein. nih.gov This is particularly relevant in drug discovery, where understanding how a molecule fits into the active site of a protein is crucial.

These models can predict the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com For this compound, the amino group can act as a hydrogen bond donor, while the ether oxygen can be a hydrogen bond acceptor. The aromatic rings can participate in pi-pi stacking and hydrophobic interactions.

| Interaction Type | Potential Interacting Groups |

|---|---|

| Hydrogen Bond Donor | -NH2 |

| Hydrogen Bond Acceptor | -O-, -CF3 |

| Hydrophobic Interactions | Aromatic rings, -CH3 groups |

| Pi-Pi Stacking | Aromatic rings |

Structure Activity Relationship Sar Studies of 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline and Its Analogues

Elucidation of Key Structural Motifs for Molecular Interactions

Aniline (B41778) Ring: The primary amine group on the aniline ring is a critical functional group that can act as a hydrogen bond donor. In many kinase inhibitors, for example, the aniline or a similar amino-heterocycle motif is responsible for forming key hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. The aromatic nature of the ring itself allows for π-π stacking and hydrophobic interactions.

Trifluoromethyl (CF3) Group: The trifluoromethyl group, positioned ortho to the amine, significantly influences the molecule's properties. Due to the high electronegativity of fluorine atoms, the CF3 group is a strong electron-withdrawing substituent. This electronic effect can modulate the pKa of the aniline amine, influencing its ionization state and hydrogen bonding capability. Furthermore, the CF3 group is considerably more lipophilic and bulkier than a hydrogen or methyl group, which can enhance hydrophobic interactions within a binding pocket and improve membrane permeability. Its presence can also block metabolic pathways, thereby increasing the compound's metabolic stability. Docking simulations of biaryl anilines have shown that the placement of a CF3 group is critical, with an ortho-substitution potentially causing steric clashes that prevent optimal binding, whereas a para-substitution can be optimal for activity. nih.gov

Ether Linkage: The diaryl ether linkage provides a flexible yet defined connection between the two aromatic rings. This flexibility allows the two aryl moieties to adopt various conformations, which can be crucial for fitting into a specific protein binding site. The oxygen atom in the ether can also act as a hydrogen bond acceptor, further contributing to molecular recognition.

3,5-Dimethylphenoxy Group (B-ring): This part of the molecule, often referred to as the B-ring in diaryl ether inhibitor studies, typically explores a more solvent-exposed region of the binding pocket or a secondary hydrophobic pocket. The two methyl groups at the 3 and 5 positions contribute to the lipophilicity of the molecule and can form van der Waals interactions. SAR studies on B-ring modified diaryl ether inhibitors of enzymes like Mycobacterium tuberculosis InhA have shown that this region can tolerate significant structural modifications, allowing for the fine-tuning of properties like solubility and potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijert.orgjetir.orgijert.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.net

While a specific QSAR model for 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline has not been reported, studies on analogous diaryl ether series provide insight into the descriptors that are likely to be important for its activity. For instance, a QSAR study performed on a series of B-ring modified diaryl ether derivatives as inhibitors of the InhA enzyme revealed the importance of specific physicochemical descriptors in determining inhibitory activity.

The development of a predictive QSAR model for this specific class of compounds would involve:

Synthesizing a series of analogs with systematic variations in substituents on both aromatic rings.

Measuring the biological activity of these compounds against a specific target.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological).

Using statistical methods like Multiple Linear Regression (MLR) to build a model that quantitatively links the descriptors to the observed activity.

Rigorously validating the model to ensure its statistical significance and predictive power.

Such a model could then be used to guide the design of new, more potent analogs by predicting their activity prior to synthesis.

Impact of Substituent Effects on Binding Affinity and Selectivity

The biological activity of diaryl ether derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. By analyzing SAR studies of related compounds, we can predict how modifications to the this compound scaffold would likely affect its binding affinity and selectivity.

Modifications on the Aniline Ring (A-ring):

Position of the Trifluoromethyl Group: The ortho-position of the CF3 group is significant. As noted in studies of biaryl anilines, moving this group to the meta or para position can dramatically alter activity. nih.gov An ortho-CF3 group can enforce a specific dihedral angle between the two rings, which might be beneficial or detrimental depending on the topology of the target binding site.

Replacement of the Trifluoromethyl Group: Replacing the CF3 group with other substituents would have a profound impact.

Hydrogen: Removal of the CF3 group would decrease lipophilicity and steric bulk, likely reducing hydrophobic interactions and altering the molecule's preferred conformation.

Halogens (Cl, Br): Replacing CF3 with other halogens would modulate the electronic and steric properties. For example, in one study of diaryl ether derivatives with antitumor activity, the presence of a chlorine at the para-position on the B-ring significantly enhanced activity.

Methyl Group: A methyl group is significantly less electron-withdrawing and less lipophilic than a CF3 group, which would alter the electronic nature of the aniline ring and its interactions.

Modifications on the Phenoxy Ring (B-ring):

Systematic modifications of the B-ring in diaryl ether inhibitors have been a common strategy to improve potency and physicochemical properties.

Position and Number of Methyl Groups: The 3,5-dimethyl substitution pattern is specific. Shifting these methyl groups to other positions (e.g., 2,4- or 2,6-disubstitution) would change the shape of the molecule and its interaction with a binding pocket. Removing one or both methyl groups would decrease lipophilicity.

Introduction of Polar Groups: Introducing polar substituents like hydroxyl (-OH), amino (-NH2), or sulfonamide (-SO2NH2) groups on the phenoxy ring is a strategy often used to improve solubility and introduce new hydrogen bonding interactions. Studies on paFabV inhibitors showed that introducing a para-benzenesulfonamide motif on the B-ring increased potency by enabling new hydrogen bonds with the target enzyme. nih.gov

The following table, based on data from antitumor diaryl ether derivatives, illustrates the impact of B-ring substitution on activity.

| Compound ID | B-ring Substitution | IC50 (µM) on HepG2 cells |

| 5h | 4-Chloro | 2.57 |

| 5k | 4-Hydroxy | >50 |

This interactive data table is based on findings from a study on structurally related antitumor diaryl ether derivatives and is intended to be illustrative of substituent effects in this compound class.

This data clearly shows that a seemingly small change—from a hydroxyl to a chloro group at the para-position—can have a dramatic effect on biological activity, highlighting the sensitivity of SAR in this scaffold.

Stereochemical Considerations in Structure-Activity Profiling

Stereochemistry plays a crucial role in the interaction of small molecules with chiral biological targets like proteins. For this compound, the most relevant stereochemical aspect is atropisomerism . researchgate.net

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, in this case, the C-O and C-N bonds connecting the aryl rings. researchgate.net The bulky trifluoromethyl group at the ortho-position of the aniline ring, adjacent to the ether linkage, can sterically hinder free rotation around the C(aniline)-O bond. This restricted rotation can lead to the existence of stable, non-interconverting enantiomers (atropisomers).

The stability of atropisomers is classified based on their half-life of racemization at 37 °C: acs.org

Class 1: Rapidly interconverting (t1/2 < 60 s)

Class 2: Slowly interconverting (60 s < t1/2 < 4.5 years)

Class 3: Non-interconverting (t1/2 > 4.5 years)

The biological significance of this is profound. Since enzymes and receptors are chiral, they can exhibit differential binding to different atropisomers of a ligand. One atropisomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even inactive. acs.org Therefore, if this compound or its analogs exist as stable atropisomers, it would be essential to:

Separate the individual atropisomers.

Determine the absolute configuration of each.

Evaluate their biological activities independently.

This profiling is critical because the therapeutic activity may reside in only one of the isomers, while the other could be inactive or contribute to off-target effects. Leveraging atropisomerism has become an important strategy in drug design to enhance target selectivity and potency. nih.gov

Mechanistic Insights into the Biological Activity of 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline

Molecular Target Identification and Validation Strategies

There is no available information in the public domain detailing any studies aimed at identifying or validating the specific molecular targets of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline.

Biochemical Pathways Modulated by the Compound

No research has been published that describes the biochemical pathways modulated by this compound.

Receptor Binding Studies and Ligand-Target Recognition

There are no receptor binding studies or data on ligand-target recognition for this compound available in the scientific literature.

Enzymatic Inhibition Mechanisms and Kinetic Characterization

Information regarding any enzymatic inhibition mechanisms or kinetic characterization of this compound has not been reported in publicly accessible research.

Derivatives and Analogues of 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline: Design, Synthesis, and Structure Activity Profiling

Design Principles for Rational Structural Modification

The rational design of analogues of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is centered on systematically altering its three key structural components: the trifluoromethyl-substituted aniline (B41778) ring, the phenoxy linker, and the 3,5-dimethylphenyl moiety. The primary goal of these modifications is to probe the chemical space around the core scaffold to enhance biological activity, selectivity, and pharmacokinetic properties.

Key design principles include:

Bioisosteric Replacement: The trifluoromethyl (-CF3) group is a critical feature due to its strong electron-withdrawing nature and its ability to increase metabolic stability and lipophilicity. rsc.org Bioisosteric replacements for the -CF3 group could include other electron-withdrawing groups such as a cyano (-CN), nitro (-NO2), or a sulfonyl group (-SO2R). These modifications would modulate the electronic properties of the aniline ring and its potential interactions with biological targets.

Alteration of the Phenoxy Linker: The ether linkage can be replaced with other linking groups such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amide (-NHCO- or -CONH-). These changes would alter the flexibility and conformational preferences of the molecule, potentially leading to different binding modes with a target protein.

Table 1: Proposed Rational Structural Modifications of this compound

| Modification Site | Original Group | Proposed Modifications | Rationale |

|---|---|---|---|

| Aniline Ring | -CF3 | -CN, -NO2, -SO2R | Modulate electronic properties and lipophilicity |

| Aniline Moiety | -NH2 | -NHCOR, -NHR, -NR2 | Alter hydrogen bonding and polarity |

| Phenoxy Linker | -O- | -S-, -SO-, -SO2-, -NHCO- | Change flexibility and conformational preferences |

| Phenyl Ring | 3,5-Dimethyl | Other substituted phenyls, heteroaromatics | Explore steric and electronic space, introduce new interactions |

Synthetic Strategies for Analogue Libraries and Focused Series

The synthesis of a library of analogues based on the this compound scaffold can be achieved through various established synthetic methodologies. A convergent synthetic approach is often favored for the efficient generation of a diverse set of compounds.

A plausible synthetic strategy would involve the coupling of two key building blocks: a suitably substituted aniline derivative and a substituted phenol (B47542). One common method for the formation of the diaryl ether linkage is the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

For instance, the synthesis could commence with a commercially available 2-nitro-5-(trifluoromethyl)halobenzene. This starting material can undergo a nucleophilic aromatic substitution reaction with 3,5-dimethylphenol (B42653) in the presence of a base like potassium carbonate to form the corresponding diaryl ether. Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would yield the parent compound, this compound.

To generate a library of analogues, this general strategy can be adapted:

Varying the Phenol Component: A diverse range of substituted phenols can be used in the initial coupling reaction to introduce different substituents on the phenoxy ring.

Varying the Aniline Precursor: A variety of substituted 2-nitrohalobenzenes can be employed to modify the substitution pattern on the aniline ring.

Post-Synthetic Modification: The resulting primary aniline can serve as a versatile intermediate for further derivatization, such as acylation to form amides or reductive amination to introduce various alkyl groups. nih.gov

Table 2: General Synthetic Approaches for Analogue Generation

| Reaction Type | Reactants | Product Type | Purpose |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Nitro-5-(trifluoromethyl)halobenzene + Substituted Phenol | Diaryl ether intermediate | Core scaffold synthesis |

| Nitro Group Reduction | Diaryl ether intermediate | Primary aniline | Formation of the parent compound |

| Acylation | Primary aniline + Acyl chloride/Anhydride | Amide derivatives | Explore amide SAR |

| Reductive Amination | Primary aniline + Aldehyde/Ketone | Secondary/Tertiary amine derivatives | Explore amine SAR |

Comparative Analysis of Molecular Interactions in Derivatized Structures

Understanding how structural modifications impact the molecular interactions of the derivatives with their biological target is crucial for guiding further optimization. This is typically achieved through a combination of computational modeling and experimental biophysical techniques.

Computational Modeling:

Molecular Docking: Docking studies can be used to predict the binding mode of the synthesized analogues within the active site of a target protein. This can help to rationalize the observed SAR and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the analogues with their biological activity. These models can be used to predict the activity of yet-to-be-synthesized compounds and prioritize synthetic efforts.

Experimental Techniques:

X-ray Crystallography: Co-crystallization of the target protein with a potent analogue can provide a detailed, atomic-level view of the binding interactions, confirming the predictions from molecular docking and providing invaluable insights for further design.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the analogues and their target protein.

A comparative analysis of the molecular interactions of a series of derivatives can reveal important trends. For example, the introduction of a hydrogen bond donor or acceptor at a specific position might lead to a significant increase in potency, highlighting the importance of that interaction. Similarly, exploring the steric limits of a binding pocket by systematically increasing the size of a substituent can help to define the optimal size and shape for that region of the molecule.

Table 3: Techniques for Comparative Analysis of Molecular Interactions

| Technique | Information Obtained | Application in SAR |

|---|---|---|

| Molecular Docking | Predicted binding mode and interactions | Rationalize SAR and guide design |

| QSAR | Correlation of properties with activity | Predict activity of new analogues |

| X-ray Crystallography | Atomic-level detail of binding interactions | Confirm binding mode and guide optimization |

| SPR/ITC | Binding affinity and thermodynamics | Quantify the impact of modifications on binding |

Chemical Reactivity and Transformation Studies of 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution

The aniline (B41778) ring of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is highly substituted, which significantly influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents are paramount in predicting the outcome of such reactions.

Amino Group (-NH₂): The primary amine is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via the +M (mesomeric) effect. byjus.comaakash.ac.in

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and a meta-director. Its potent -I (inductive) effect withdraws electron density from the ring, making electrophilic attack more difficult. nih.govminia.edu.eg

Dimethylphenoxy Group (-OAr): The ether linkage is an activating, ortho-, para-directing group due to the +M effect of the oxygen atom's lone pairs. youtube.comorganicchemistrytutor.com

Considering the positions on the aniline ring (C1-NH₂, C2-CF₃, C4-OAr), the available sites for substitution are C3, C5, and C6. The cumulative directing influence is as follows:

Position C3: Ortho to the phenoxy group (activating) and meta to the amino group.

Position C5: Ortho to the phenoxy group (activating), para to the amino group (activating), and meta to the trifluoromethyl group (directing).

Position C6: Ortho to the amino group (activating).

Based on this analysis, position C5 is the most electronically enriched and sterically accessible site for electrophilic attack, strongly favored by the concerted ortho-directing effect of the phenoxy group and the powerful para-directing effect of the amino group. Position C6 is also activated but may experience some steric hindrance from the adjacent trifluoromethyl group.

Typical EAS reactions are expected to proceed with high regioselectivity:

Halogenation: Reaction with reagents like bromine water would likely lead to rapid substitution, primarily at the C5 position. Due to the high activation provided by the amino and phenoxy groups, controlling the reaction to prevent multiple substitutions could be challenging, a common issue with highly activated anilines. testbook.comlibretexts.org

Nitration and Sulfonation: These reactions typically require acidic conditions. In a strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This would alter the substitution pattern, potentially favoring attack at C5, which is meta to the newly formed anilinium group and also activated by the phenoxy group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the aniline ring of the title compound is unlikely, as it lacks a suitable leaving group. However, the synthesis of this molecule itself likely proceeds via an SNAr mechanism. This common synthetic route involves the reaction of an aniline derivative bearing a good leaving group (like a halide) with a nucleophile.

In a plausible synthesis, 4-halo-2-(trifluoromethyl)aniline would react with 3,5-dimethylphenol (B42653) in the presence of a base. The trifluoromethyl group at the ortho position activates the ring toward nucleophilic attack, stabilizing the transient negative charge of the Meisenheimer intermediate. mdpi.comwikipedia.org

Functional Group Interconversions and Derivatizations

The primary amino group is the most reactive site for functional group interconversions. Its nucleophilic character allows for a wide range of derivatizations. solubilityofthings.comresearchgate.net

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amino group or to modify the compound's properties.

Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. However, controlling the degree of alkylation can be difficult.

Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. google.comacs.org This intermediate is highly versatile and can be converted into a wide array of functional groups through Sandmeyer or related reactions, replacing the original amino group with -F, -Cl, -Br, -I, -CN, or -OH. sci-hub.se

N-Trifluoromethylation: Direct trifluoromethylation of the amino group can be achieved using specialized electrophilic trifluoromethylating reagents, yielding N-trifluoromethyl derivatives. researchgate.net

Rearrangement Reactions and Cyclization Pathways

Rearrangement Reactions

While specific studies on the rearrangement of this compound are not prominent in the literature, related aniline derivatives are known to undergo certain types of molecular rearrangements.

Amino-Claisen Rearrangement: If the nitrogen were N-allylated, a rsc.orgrsc.org-sigmatropic rearrangement could occur, typically promoted by Lewis acids or heat, to introduce the allyl group onto the aromatic ring at an ortho position (C6). tsijournals.com

Hofmann-Martius Rearrangement: The thermal or acid-catalyzed rearrangement of N-alkylated or N-acylated aniline derivatives can lead to the migration of the substituent from the nitrogen atom to the carbon atoms of the aromatic ring, usually at the ortho or para positions. cdnsciencepub.com

Sulfamate to Sulfonate Rearrangement: N-Aryl sulfamates, formed by reacting anilines with a sulfonating agent, can undergo thermal rearrangement to yield para-sulfonyl anilines in what is known as the Tyrer process. chemrxiv.orgnih.gov This involves an intermolecular migration of an SO₃ group from the nitrogen to the aromatic ring.

Cyclization Pathways

The structure of this compound serves as a potential scaffold for the synthesis of various heterocyclic systems, particularly those involving the aniline nitrogen.

Synthesis of Fused Heterocycles: The reaction of the aniline with α,β-unsaturated carbonyl compounds can lead to the formation of quinoline (B57606) derivatives via the Combes quinoline synthesis.

Indoline Synthesis: Rhodium-catalyzed C-H bond activation and annulation of N-protected anilines with specific coupling partners has been shown to produce trifluoromethyl-substituted indolines. acs.org

Benzoxazine Synthesis: Reactions involving o-benzoquinones and anilines can lead to the formation of fused heterocycles like benzoxazines through conjugate addition and subsequent intramolecular cyclization. researchgate.netacs.org

Emerging Research Frontiers and Unexplored Avenues for 4 3,5 Dimethylphenoxy 2 Trifluoromethyl Aniline

Integration with High-Throughput Screening Platforms for Novel Interactions

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of immense libraries of chemical compounds against biological targets. ewadirect.com The integration of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline and its derivatives into HTS platforms is a critical step toward uncovering novel biological activities. Modern HTS leverages extensive automation, including robotic liquid handling and miniaturized assay formats (e.g., 384- and 1536-well plates), to assess thousands of compounds daily. ufl.edu

A typical HTS workflow for a compound like this compound would involve several stages. Initially, an assay is developed and optimized for a specific biological question, such as the inhibition of a particular enzyme or the modulation of a cellular pathway. ufl.edu The compound library, containing the molecule of interest, is then screened in a primary assay to identify "hits." These hits undergo confirmation screens and counter-screens to eliminate false positives. Finally, dose-response curves are generated to determine the potency (e.g., IC50) of the confirmed active compounds.

Table 1: Modern High-Throughput Screening (HTS) Workflow

| Stage | Description | Key Technologies |

|---|---|---|

| Assay Development | Translation of a biological assay into a miniaturized, automated format suitable for large-scale screening. | 384/1536-well microplates, fluorescent/luminescent probes. |

| Primary Screening | Rapid testing of a large compound library at a single concentration to identify initial "hits". | Robotic liquid handlers, automated plate readers. pharmasalmanac.com |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out experimental errors. | Identical assay format as primary screen. |

| Dose-Response Analysis | Testing confirmed hits across a range of concentrations to determine potency (e.g., IC50) and efficacy. | Serial dilution automation, curve-fitting software. |

| Secondary/Orthogonal Assays | Using different assay methods or cell lines to validate the biological activity and mechanism of action. | Cell-based assays, biophysical binding assays. reactionbiology.com |

Exploration of Previously Uncharacterized Biological Targets

A key frontier in chemical biology is the identification of novel molecular targets for small molecules, a process sometimes referred to as target deconvolution or de-orphanization. nih.gov For this compound, whose specific biological targets are not extensively characterized, several avenues exist for exploration. The compound's structure suggests it may interact with proteins that have binding sites amenable to its diaryl ether and substituted aniline (B41778) framework.

Beyond kinases, the use of chemical probes and chemoproteomics offers an unbiased method to identify protein binding partners in a cellular context. nih.govnih.gov A derivative of this compound could be synthesized with a tag that allows for affinity purification or photo-crosslinking, enabling the capture and subsequent identification of interacting proteins by mass spectrometry. This approach is powerful for discovering targets that might not have been predicted based on structural analogy alone. nih.gov Given that structurally related phenoxy-N-phenylacetamide analogues have shown activity as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), this pathway represents another plausible, yet uncharacterized, area for investigation. nih.gov

Table 2: Potential Uncharacterized Biological Target Classes

| Target Class | Rationale for Exploration | Potential Screening Method |

|---|---|---|

| Kinome (various families) | Aniline and diaryl ether motifs are common in FDA-approved kinase inhibitors. mdpi.com | Kinase activity panels (e.g., ADP-Glo™), kinome-wide siRNA screens. promega.comnih.gov |

| Hypoxia-Inducible Factors (HIFs) | Structural similarity to known 2-phenoxy-N-phenylacetamide HIF-1 inhibitors. nih.gov | HIF-1 reporter gene assays in cell lines. |

| Nuclear Receptors | The hydrophobic, multi-ring structure could fit into the ligand-binding domains of various nuclear receptors. | Ligand binding assays, cell-based transcriptional activation assays. |

| Ion Channels | Many small molecule drugs with aromatic rings modulate ion channel activity. | Electrophysiological patch-clamp assays. |

Advancements in Sustainable Synthesis and Derivatization Methodologies

The principles of green and sustainable chemistry are increasingly vital in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. esrapublications.com The synthesis of this compound involves the formation of a C-O diaryl ether bond and a C-N bond, both of which are targets for greener methodologies.

Traditional methods for these transformations, such as the Ullmann condensation, often require stoichiometric amounts of copper, high temperatures, and polar, high-boiling point solvents. mdpi.com Recent advancements have focused on developing catalytic systems that are more efficient and environmentally benign. Copper-catalyzed C-N and C-O cross-coupling reactions have seen a "renaissance," with new ligands enabling reactions to proceed under milder conditions and with lower catalyst loadings. mdpi.comorganic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields, sometimes even under solvent-free conditions. mdpi.comtandfonline.comresearchgate.net The direct coupling of phenols with activated aryl halides can be achieved in minutes with microwave irradiation, eliminating the need for a catalyst entirely in some cases. researchgate.net Similarly, environmentally friendly procedures for the amination of aryl halides have been developed that operate without solvents or traditional catalysts. nih.govresearchgate.net These approaches dramatically reduce the environmental footprint compared to conventional methods.

Table 3: Comparison of Synthetic Approaches for Diaryl Ether Formation

| Parameter | Traditional Method (e.g., Ullmann) | Sustainable Method |

|---|---|---|

| Catalyst | Stoichiometric copper powder | Catalytic copper salts (e.g., CuI, Cu₂O) with ligands, or catalyst-free. mdpi.com |

| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine) | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions. tandfonline.comnih.gov |

| Energy Input | Prolonged conventional heating (12-24+ hours) | Microwave irradiation (5-60 minutes) or lower temperatures. mdpi.comtandfonline.com |

| Workup | Often requires extensive extraction and purification | Simple filtration and evaporation of solvents. researchgate.net |

| Environmental Impact | High E-factor (waste generated), use of toxic solvents | Low E-factor, reduced use of hazardous materials. rsc.org |

Synergistic Approaches with Advanced Theoretical Chemistry Methodologies

Advanced theoretical and computational chemistry methods provide powerful tools for understanding and predicting the behavior of molecules like this compound, creating a synergistic relationship with experimental research. These in silico techniques can guide synthesis, prioritize compounds for screening, and elucidate mechanisms of action at an atomic level. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. nih.govresearchgate.net This information is valuable for understanding its intrinsic properties and how it might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby guiding the design of more potent or selective compounds. researchgate.net This approach has been successfully applied to other series of phenoxy analogues to optimize their binding affinity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net If a potential biological target is identified through screening, docking can be used to visualize the binding mode, identify key interacting residues, and rationalize the observed activity. This synergy allows for a "virtual screening" process where large compound libraries are computationally docked to a target, and only the highest-scoring candidates are synthesized and tested experimentally, saving significant time and resources. ewadirect.com

Table 4: Application of Theoretical Chemistry Methodologies

| Methodology | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., HOMO/LUMO energies), bond lengths, and electrostatic potential to predict reactivity. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding poses and scoring of interactions within the active site of a hypothesized biological target (e.g., a kinase). researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models to guide the design of new derivatives with improved biological activity based on physicochemical descriptors. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions predicted by docking. |

| Virtual High-Throughput Screening (vHTS) | Computational screening of large virtual libraries of derivatives against a target structure to prioritize compounds for synthesis and experimental testing. ewadirect.com |

Q & A

Basic: What are the most reliable synthetic routes for preparing 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline?

Methodological Answer:

A common approach involves Ullmann-type coupling or Buchwald-Hartwig amination to introduce the phenoxy group. For example, a palladium-catalyzed cross-coupling reaction between 3,5-dimethylphenol and a halogenated trifluoromethylaniline precursor (e.g., 2-bromo-4-(trifluoromethyl)aniline) in the presence of a base (e.g., KCO) and a ligand (e.g., XPhos) in DMF at 80–100°C yields the target compound. Purification via reverse-phase chromatography (acetonitrile/water with formic acid) is recommended to isolate the product .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of HPLC (retention time ~0.81–1.57 minutes under SQD-FA05/SMD-TFA05 conditions) and LCMS (m/z ~265–658 [M+H]) for purity assessment. Confirm structural integrity via H/C NMR: look for aromatic proton signals at δ 6.8–7.5 ppm (split due to trifluoromethyl and dimethylphenoxy groups) and a primary amine resonance (~5 ppm, broad). F NMR should show a singlet near δ -60 ppm for the CF group .

Advanced: How to resolve contradictory spectral data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

Unexpected splitting may arise from restricted rotation of the dimethylphenoxy group or anisotropic effects of the trifluoromethyl group. Perform variable-temperature NMR to assess rotational barriers. For ambiguous LCMS peaks, use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and confirm molecular formula .

Advanced: What strategies optimize regioselectivity in substitution reactions involving this compound?

Methodological Answer:

The electron-deficient trifluoromethyl group directs electrophilic substitution to the para position relative to the amine. For nucleophilic reactions (e.g., SNAr), use polar aprotic solvents (DMF, DMSO) and catalysts like CuI to enhance selectivity. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

Store under inert atmosphere (N or Ar) at –20°C to prevent oxidation of the aniline group. Avoid exposure to light, as UV radiation may degrade the phenoxy moiety. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Modify the phenoxy substituents (e.g., replace methyl groups with halogens) or the trifluoromethyl position (e.g., ortho vs. para). Compare bioactivity data (e.g., enzyme inhibition IC) with computational descriptors (logP, H-bond donors). For example, replacing 3,5-dimethylphenoxy with 2,6-difluoro-4-(trifluoromethyl)phenoxy enhances lipophilicity and target binding .

Advanced: What analytical methods detect trace impurities from synthetic intermediates?

Methodological Answer:

Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 5–95% acetonitrile/water (0.1% formic acid) at 0.6 mL/min. Monitor for residual palladium (ICP-MS) and unreacted starting materials (e.g., brominated precursors). Limit quantification thresholds to <0.1% for pharmaceutical-grade purity .

Basic: What are the safety protocols for handling fluorinated anilines like this compound?

Methodological Answer:

Wear PPE (nitrile gloves, safety goggles) due to potential toxicity (H315/H319/H372). Use fume hoods to avoid inhalation. In case of skin contact, rinse with water and apply EDTA solution to chelate metal catalysts. Waste must be treated with oxidizing agents (e.g., KMnO) to degrade aromatic amines .

Advanced: How to address low yields in large-scale syntheses of this compound?

Methodological Answer:

Optimize reaction parameters: (1) Increase catalyst loading (e.g., Pd(OAc) from 2 mol% to 5 mol%), (2) Use microwave-assisted synthesis to reduce reaction time, (3) Replace batch reactors with continuous flow systems for better heat/mass transfer. Scale-up trials show 15–20% yield improvements under these conditions .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

DFT calculations (B3LYP/6-311+G(d,p)) model transition states for cross-coupling reactions. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., GABA receptors). Machine learning (e.g., Chemprop) trains on existing reaction datasets to forecast regioselectivity in functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.